molecular formula C9H15ClO B13954782 2-Pentylcyclopropane-1-carbonyl chloride CAS No. 90722-23-9

2-Pentylcyclopropane-1-carbonyl chloride

Cat. No.: B13954782
CAS No.: 90722-23-9
M. Wt: 174.67 g/mol
InChI Key: WUDMPSNFDRPHNY-UHFFFAOYSA-N
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Description

2-Pentylcyclopropane-1-carbonyl chloride: is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of a carbonyl chloride group further enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pentylcyclopropane with phosgene (COCl₂) under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 2-Pentylcyclopropane-1-carbonyl chloride may involve large-scale cyclopropanation reactions using carbenes or carbenoids, followed by chlorination reactions to introduce the carbonyl chloride group. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents.

    Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Alcohols: from reduction.

    Carboxylic acids: from oxidation.

Mechanism of Action

The mechanism of action of 2-Pentylcyclopropane-1-carbonyl chloride involves its high reactivity due to the strained cyclopropane ring and the electrophilic carbonyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

  • Cyclopropane-1-carbonyl chloride
  • 2-Methylcyclopropane-1-carbonyl chloride
  • 2-Ethylcyclopropane-1-carbonyl chloride

Comparison: 2-Pentylcyclopropane-1-carbonyl chloride is unique due to its pentyl substituent, which imparts different steric and electronic properties compared to other cyclopropane derivatives. This uniqueness can influence its reactivity, stability, and interactions with other molecules .

Properties

CAS No.

90722-23-9

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2-pentylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C9H15ClO/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3

InChI Key

WUDMPSNFDRPHNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC1C(=O)Cl

Origin of Product

United States

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